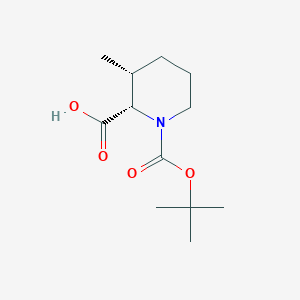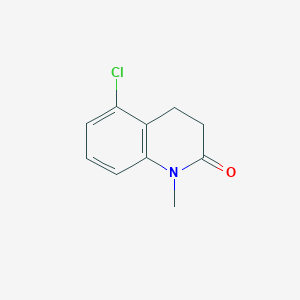
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one
説明
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one (5-Cl-M-DHQ) is a synthetic quinolinone compound that has been used in a variety of scientific research applications. It is an important component of a variety of biochemical and physiological studies due to its unique properties.
科学的研究の応用
Antioxidant Properties in Lubricating Greases
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one and its derivatives have been investigated for their antioxidant efficiency in lubricating greases. A study conducted by Hussein, Ismail, & El-Adly (2016) synthesized and characterized several quinolinone derivatives, including 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one. The study found that these compounds could decrease the total acid number and oxygen pressure drop in lubricating greases, indicating their potential as effective antioxidants.
Tubulin Polymerization Inhibition
The compound has been identified as a part of novel tubulin-polymerization inhibitors targeting the colchicine site. Wang et al. (2014) discovered that derivatives containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, similar to 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one, exhibited significant cytotoxic activity and inhibited tubulin assembly, indicating potential applications in cancer therapeutics. The study is available for reference here: Wang et al. (2014).
Synthesis of Novel Compounds
Research by Ukrainets, Tkach, Kravtsova, & Turov (2009) involved the synthesis of new compounds using 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one as a starting material. The study highlighted the versatility of this compound in creating various derivatives through different chemical reactions, underlining its importance in synthetic chemistry.
Antimicrobial Activity
Patel and Patel (2017) synthesized a ligand derived from 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one and studied its metal complexes for antimicrobial activity. The research, detailed in Patel & Patel (2017), showed promising results against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents.
Crystallographic Studies
In the field of crystallography, 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one has been used to study the structures of substituted tetrahydroquinolines. Albov, Rybakov, Babaev, & Aslanov (2004) conducted such a study, providing insights into the molecular and crystal structure of these compounds. The details can be found here: Albov et al. (2004).
Cyclisation Studies
Fuller, Quacchia, & Weigold (1992) investigated the cyclisation of β-chloropropionanilides catalyzed by aluminium chloride, forming 3,4-dihydroquinolin-2(1H)-ones. The study highlighted the compound's role in intricate chemical transformations. More information can be found in Fuller et al. (1992).
特性
IUPAC Name |
5-chloro-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWDBWUZZSFKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737878 | |
| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
1383842-66-7 | |
| Record name | 5-Chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


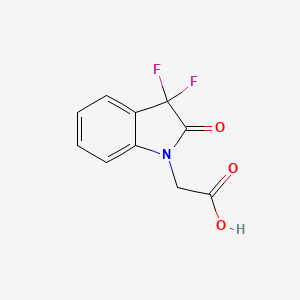
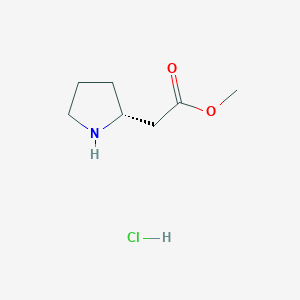
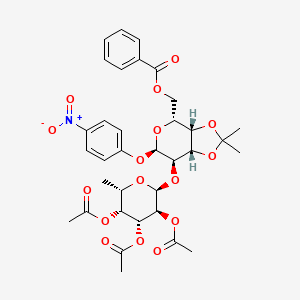

![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)
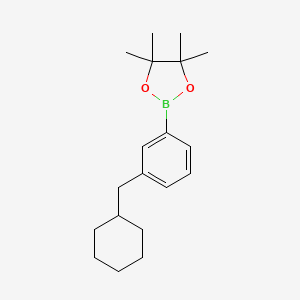
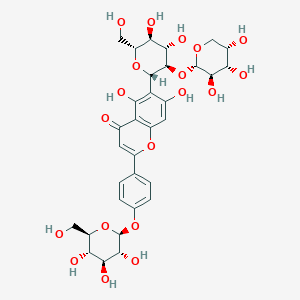
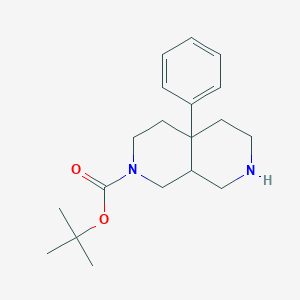
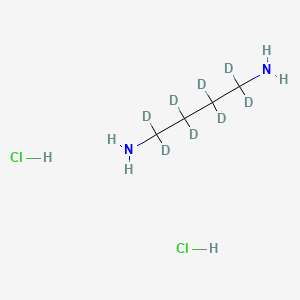
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)
